Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate
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Overview
Description
Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate is a complex heterocyclic compound that features a thiophene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene and pyrimidine derivatives, such as:
Thiophene derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.
Pyrimidine derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
What sets ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate apart is its unique fused ring structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Chemical Structure and Properties
Ethyl 4-(4-amino-5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-yl thio)butanoate can be characterized by its unique molecular structure, which includes a cyclopenta-pyrimidine core fused with a thiophene ring. The presence of an amino group and a thioether linkage contributes to its reactivity and potential biological interactions.
Molecular Formula
- Molecular Formula : C₁₄H₁₈N₄S
- Molecular Weight : 286.39 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate the compound's potential use in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a controlled study:
- Concentration Tested : 10 µM to 100 µM
- Result : Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours of treatment.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Preliminary research suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Experimental Setup
In an experiment using LPS-stimulated RAW 264.7 macrophages:
- Treatment : Various concentrations of the compound were administered.
- Outcome : A dose-dependent decrease in cytokine production was noted.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interference with Signal Transduction Pathways : The modulation of inflammatory pathways may be due to interference with NF-kB signaling.
Properties
Molecular Formula |
C15H19N3O2S2 |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
ethyl 4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanyl]butanoate |
InChI |
InChI=1S/C15H19N3O2S2/c1-2-20-11(19)7-4-8-21-15-17-13(16)12-9-5-3-6-10(9)22-14(12)18-15/h2-8H2,1H3,(H2,16,17,18) |
InChI Key |
AWCSFCYJIMDOLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCSC1=NC(=C2C3=C(CCC3)SC2=N1)N |
Origin of Product |
United States |
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